3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione
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Description
The compound “3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione” is a complex organic molecule. It contains a quinazoline-2,4-dione group, a piperazine ring, and a chlorophenyl group . The International Chemical Identifier (InChI) for this compound is InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline-2,4-dione group, a piperazine ring, and a chlorophenyl group . The structure has been validated as part of the Chemical Structure Validation project .Scientific Research Applications
Hypotensive Agents
One study investigated the synthesis of derivatives of quinazoline diones, including compounds with structures similar to the specified chemical, for their hypotensive activities. These compounds showed significant activity in relaxing blood vessels, with one derivative being 23 times more potent than papaverine, though less potent than cinnarizine (Eguchi et al., 1991).
Stability Under Stress Conditions
Research aimed at understanding the stability of quinazoline derivatives under stress conditions revealed that a compound structurally related to the one is stable under UV radiation, elevated temperatures, and oxidants. However, it showed instability towards hydrolysis in an alkaline medium, leading to the breakdown of the amide group. This study is crucial for developing regulatory documents for pharmaceutical substances (Gendugov et al., 2021).
Antifungal Activity
Another area of research explored the solubility thermodynamics and partitioning processes of a novel potential antifungal compound from the triazole class, highlighting its poor solubility in buffer solutions and better solubility in alcohols. This study provides insights into the physicochemical properties relevant for the pharmacological efficacy of such compounds (Volkova et al., 2020).
Anticancer Potential
Research on novel quinazolinone derivatives has demonstrated potential anticancer activities. A series of these derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines, with some compounds showing significant activity. This research contributes to the ongoing search for new anticancer agents (Poorirani et al., 2018).
Antibacterial and Antifungal Studies
Further studies have synthesized and evaluated the antimicrobial activities of new substituted quinazoline derivatives, demonstrating promising antibacterial and antifungal properties. This research adds to the pool of knowledge on the potential use of quinazoline derivatives in treating microbial infections (Vidule, 2011).
Properties
IUPAC Name |
3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-14-4-3-5-15(12-14)23-8-10-24(11-9-23)18(26)13-25-19(27)16-6-1-2-7-17(16)22-20(25)28/h1-7,12H,8-11,13H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKCOTJIIPVAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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